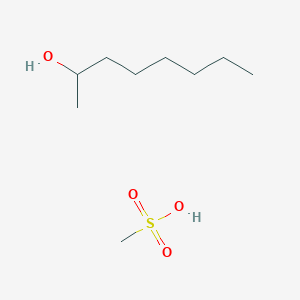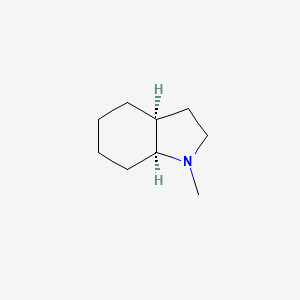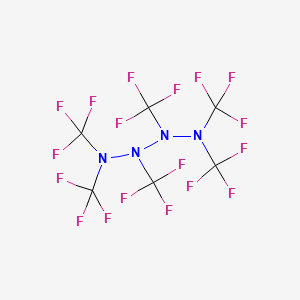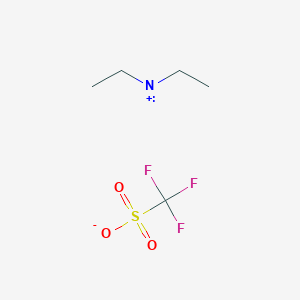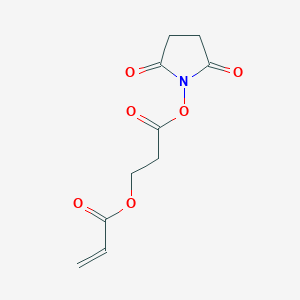
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione is a chemical compound characterized by a five-membered pyrrolidine ring substituted with bromine and fluorine atoms
Méthodes De Préparation
The synthesis of 1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione typically involves the bromination and fluorination of pyrrolidine-2,5-dione. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to the compound, often catalyzed by transition metals.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione can be compared with other fluorinated pyrrolidine derivatives:
1-Bromo-3,3,4,4-tetrafluoro-1-butanol: Similar in structure but differs in the functional group attached to the pyrrolidine ring.
1-Bromo-4-fluoronaphthalene: Contains a bromine and fluorine substitution but on a naphthalene ring instead of pyrrolidine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
425-36-5 |
|---|---|
Formule moléculaire |
C4BrF4NO2 |
Poids moléculaire |
249.95 g/mol |
Nom IUPAC |
1-bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione |
InChI |
InChI=1S/C4BrF4NO2/c5-10-1(11)3(6,7)4(8,9)2(10)12 |
Clé InChI |
KWDJYEDQIJDOJI-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)C(C(C(=O)N1Br)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


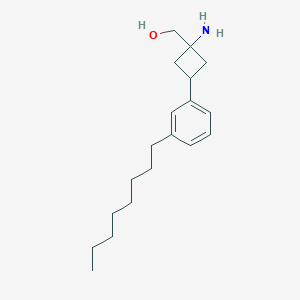
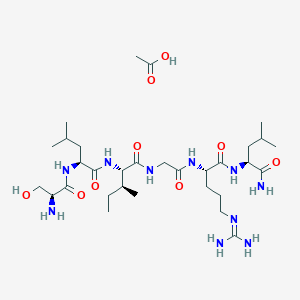
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)

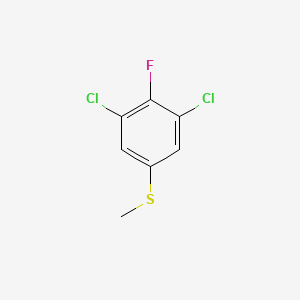
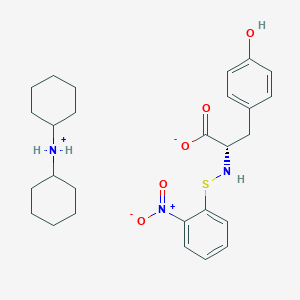
![Cyclopenta[cd]azulene](/img/structure/B14757204.png)
